Tridihexethyl iodide
Overview
Description
Tridihexethyl iodide is a synthetic anticholinergic agent known for its pronounced antispasmodic and antisecretory effects on the gastrointestinal tract. It is an antimuscarinic, anticholinergic drug that has been used in the treatment of peptic ulcer disease and acquired nystagmus . The compound is no longer available in the US market .
Preparation Methods
The synthesis of tridihexethyl iodide involves the reaction of tridihexethyl with hydroiodic acid. The general synthetic route includes the following steps:
Formation of Tridihexethyl: This involves the reaction of cyclohexyl bromide with diethylamine to form 3-cyclohexyl-3-hydroxy-3-phenylpropan-1-aminium bromide.
Conversion to Iodide: The bromide salt is then reacted with hydroiodic acid to form this compound.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Tridihexethyl iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other halides or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: This compound can be hydrolyzed to form tridihexethyl and hydroiodic acid.
Common reagents and conditions used in these reactions include halide salts, nucleophiles, and acidic or basic conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tridihexethyl iodide has been studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying anticholinergic agents.
Biology: Investigated for its effects on muscarinic acetylcholine receptors and its potential use in studying neurotransmission.
Medicine: Previously used in the treatment of peptic ulcer disease and acquired nystagmus.
Mechanism of Action
Tridihexethyl iodide exerts its effects by binding to muscarinic acetylcholine receptors. It may block all three types of muscarinic receptors, including M-1 receptors in the central nervous system and ganglia, M-2 receptors in the heart (vagus), and M-3 receptors at the parasympathetic neuroeffector junction system . The muscarinic acetylcholine receptors mediate various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins. This compound inhibits vagally mediated reflexes by antagonizing the action of acetylcholine, reducing the secretion of gastric acids in the stomach .
Comparison with Similar Compounds
Tridihexethyl iodide is similar to other anticholinergic agents such as atropine, scopolamine, and glycopyrrolate. it is unique in its specific binding affinity and effects on the gastrointestinal tract. Unlike atropine and scopolamine, this compound has a more pronounced antispasmodic effect, making it particularly useful in treating gastrointestinal disorders .
Similar Compounds
Atropine: Another anticholinergic agent used to treat bradycardia and as a pre-anesthetic to reduce salivation.
Scopolamine: Used to treat motion sickness and postoperative nausea and vomiting.
Glycopyrrolate: Used to reduce drooling in patients with certain medical conditions and as a pre-anesthetic.
This compound’s unique properties and specific applications make it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36NO.HI/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEDLMLHAGASHB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60-49-1 (Parent) | |
Record name | Tridihexethyl iodide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00875351 | |
Record name | Tridihexethyl Iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125-99-5 | |
Record name | Benzenepropanaminium, γ-cyclohexyl-N,N,N-triethyl-γ-hydroxy-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tridihexethyl iodide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tridihexethyl Iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tridihexethyl iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.330 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIDIHEXETHYL IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y7FXO7GQP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.